Calcium borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

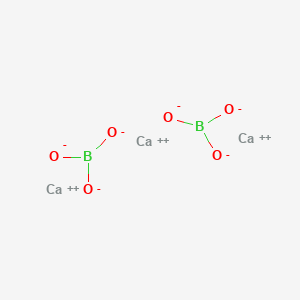

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structures and Properties of Calcium Borates for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the diverse world of calcium borate crystalline structures, their intrinsic properties, and their burgeoning applications in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles governing these materials, offering not just data, but a causal understanding of their behavior and utility.

Introduction to this compound Polymorphs: A Family of Structural Diversity

Calcium borates are a class of inorganic compounds comprising calcium, boron, and oxygen, often incorporating water molecules within their crystalline lattice.[1] The arrangement of the fundamental [BO₃] triangles and [BO₄] tetrahedra building blocks dictates the overall crystal structure and, consequently, the material's properties.[2][3] This structural diversity gives rise to several mineral forms, each with unique characteristics. The most prominent among these are colemanite, ulexite, and pandermite (also known as priceite).

Table 1: Key this compound Minerals and Their Fundamental Properties

| Mineral | Chemical Formula | CAS Number | Crystal System | Mohs Hardness | Specific Gravity |

| Colemanite | Ca₂B₆O₁₁·5H₂O[4][5] | 1318-33-8[6], 12291-65-5[5][7] | Monoclinic[4][8][9] | 4.5[4][8][9] | 2.42 g/cm³[4][8][10] |

| Ulexite | NaCaB₅O₆(OH)₆·5H₂O[11][12] | 1319-33-1[13][14][15] | Triclinic[12] | 2.5[12] | 1.95-1.96 g/cm³[12] |

| Pandermite (Priceite) | Ca₂(B₅O₇(OH)₅)·H₂O[16] | N/A | Monoclinic | ~3.5 | 2.42 g/cm³[16] |

A Deeper Dive into Crystalline Structures and Their Resultant Properties

The distinct properties of each this compound mineral are a direct consequence of their underlying crystal chemistry. Understanding these structure-property relationships is paramount for their effective application.

Colemanite: The Robust Workhorse

Colemanite is a hydrated this compound that serves as a primary source of boron.[4] Its monoclinic crystal structure is characterized by a complex three-dimensional network of boron-oxygen chains.[8][9][17]

-

Physical Properties : Colemanite typically appears as colorless to white vitreous crystals.[4] It exhibits perfect cleavage on the {010} plane, a characteristic that influences its mechanical processing.[4][10] Its Mohs hardness of 4.5 makes it a relatively hard borate mineral.[4][8][18]

-

Thermal Properties : Upon heating, colemanite undergoes dehydration, losing its water molecules in distinct stages. This property is crucial for its use in the production of boric acid and various borates.[4]

-

Optical Properties : Colemanite is transparent to translucent and can exhibit fluorescence under ultraviolet light.[4][10][18]

Ulexite: The "TV Rock" with Unique Optics

Ulexite is a hydrated sodium this compound renowned for its unusual optical properties.[12][13] Its triclinic crystal structure is composed of long, parallel fibrous chains of sodium-water octahedra linked by calcium-water polyhedra and massive boron units.[12]

-

Physical Properties : Ulexite is typically white with a silky or satiny luster and is quite soft, with a Mohs hardness of 2.5.[12][15]

-

Optical Properties : The fibrous nature of ulexite gives rise to its "fiber optic" effect, where it can transmit an image from one surface to the opposite, polished surface.[12][13] This phenomenon is a direct result of total internal reflection within the parallel fibers.

-

Thermal Properties : The thermal decomposition of ulexite begins at around 70°C and proceeds in multiple steps involving dehydration and dehydroxylation.[19][20] At higher temperatures, it undergoes crystallization to form other borate phases.[19][20]

Pandermite (Priceite): A Less Common but Important Variant

Pandermite, also known as priceite, is another hydrated this compound.[16] It is less common than colemanite and ulexite but shares some similar characteristics.

-

Physical Properties : It is a white, marble-like mineral with a monoclinic crystal structure.[16]

-

Chemical Properties : Its chemical formula is Ca₂(B₅O₇(OH)₅)·H₂O.[16]

Synthesis and Characterization: From Lab-Scale to Industrial Production

The synthesis of calcium borates with controlled crystalline structures and properties is a key area of research. Several methods have been developed, each with its own advantages.

Synthesis Methodologies

A common and facile approach for synthesizing this compound nanoparticles is the co-precipitation method followed by thermal treatment .[21] This technique allows for control over particle size and crystal structure by manipulating parameters such as annealing temperature and time.[21] Other methods include solid-state reactions at elevated temperatures, reacting precursors like calcium carbonate and boric acid, and hydrothermal synthesis .[22][23][24]

Experimental Protocol: Co-precipitation Synthesis of this compound Nanoparticles [21]

-

Precursor Preparation : Prepare aqueous solutions of a calcium salt (e.g., calcium chloride) and a borate source (e.g., borax).

-

Co-precipitation : Mix the precursor solutions under controlled pH and temperature to precipitate amorphous this compound. A capping agent like polyvinylpyrrolidone (PVP) can be used to control particle size and prevent agglomeration.[21]

-

Washing and Drying : Wash the precipitate thoroughly with deionized water and ethanol to remove impurities and then dry it in an oven.

-

Thermal Treatment (Annealing) : Calcine the dried powder at a specific temperature (e.g., 700-970°C) for a set duration to induce crystallization into the desired this compound phase (e.g., CaB₂O₄ or CaB₄O₇).[21]

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound materials.

-

X-Ray Diffraction (XRD) : This is the primary technique for identifying the crystalline phases present in a sample.[21][25][26] The diffraction pattern provides a unique fingerprint of the crystal structure, allowing for the identification of specific this compound polymorphs.[26]

-

Spectroscopic Methods : Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups and the coordination of boron atoms (trigonal vs. tetrahedral) within the structure.[21]

-

Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for studying the thermal stability and decomposition behavior of hydrated calcium borates, revealing information about dehydration and phase transitions.[19][20][21]

-

Microscopy : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the synthesized particles.[21]

Applications in Research and Drug Development

The unique properties of calcium borates make them valuable in a range of industrial and scientific applications.[1][27]

Materials Science and Industry

-

Glass and Ceramics : Calcium borates are used as a flux in the production of borosilicate glass and ceramic glazes, enhancing their durability and chemical resistance.[1][4][27]

-

Flame Retardants : Their ability to release water upon heating makes them effective flame retardants in plastics, textiles, and other materials.[1][24][27][28]

-

Agriculture : Boron is an essential micronutrient for plants, and calcium borates can be used in fertilizers to address boron deficiencies in soil.[4][25]

Emerging Biomedical Applications

The biocompatibility and bioactivity of certain borate-based materials have opened up exciting possibilities in the biomedical field.

-

Drug Delivery Systems : Bioactive borate glasses are being investigated as carriers for the controlled release of drugs, such as antibiotics for treating bone infections.[29] The biodegradable nature of these glasses allows them to be resorbed by the body after releasing their payload.[29]

-

Bone Tissue Engineering : The ability of bioactive borate glasses to convert to hydroxyapatite, the main mineral component of bone, makes them promising materials for bone grafts and scaffolds to support bone regeneration.[29]

-

Antimicrobial Agents : The antimicrobial properties of borates are being explored for use in certain medicines and antiseptic formulations.[1]

Conclusion and Future Outlook

Calcium borates represent a versatile class of materials with a rich crystal chemistry that translates into a wide array of useful properties. While their industrial applications are well-established, their potential in advanced fields like drug delivery and tissue engineering is just beginning to be realized. Future research will likely focus on the synthesis of novel this compound structures with tailored properties for specific biomedical applications, including targeted drug delivery and the development of next-generation biomaterials for regenerative medicine.

References

- Ulexite. CymitQuimica.

- Colemanite. Grokipedia.

- Ulexite CAS#: 1319-33-1.

- Ulexite Reagent: High-Purity Sodium Calcium Bor

- Safety Data Sheet - Colemanite.

- Cas 92908-33-3,Ulexite(CaNaH12(BO3)5.2H2O), calcined. lookchem.

- Ulexite CAS#: 1319-33-1. ChemicalBook.

- Colemanite.

- Calcium bor

- Colemanite Mineral Data.

- What is Colemanite?

- Cas 1318-33-8,Colemanite (CaH(BO2)3.2H2O). lookchem.

- Colemanite: Mineral information, data and localities.

- Differential thermal analysis of natural powdered ulexite obtained at a...

- The X-ray diffraction (XRD) patterns of this compound annealed at 2 h...

- This compound | Formula, Properties & Applic

- Colemanite Gemstone: Properties, Meanings, Value & More. Gem Rock Auctions.

- Material Safety D

- Colemanite. Handbook of Mineralogy.

- Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size. NIH.

- Method for producing this compound.

- Synthesis and crystal structure of a new this compound, CaB6O10.

- Study on the Synthetic Process of Calcium Bor

- Structural and thermoluminescence properties of borate mineral ulexite.

- Method for producing this compound.

- Thermal requirements to obtain calcined and frits of ulexite. CONICET.

- X‐ray powder diffraction (XRD) patterns of Ca–borate powders from pH value of 9 (: priceite).

- Study on the Synthetic Process of this compound.

- Crystal chemistry and structure refinement of five hydrated calcium bor

- What are the applications of CALCIUM BOR

- XRD curve of synthesized this compound particles.

- Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibr

- Ulexite. Digitalfire.com.

- This compound Particles: Synthesis and Application on the Cotton Fabric as an Emerging Fire Retardant.

- Crystal Chemistry of High-Temperature Bor

- Priceite.

- Bioactive borate glass scaffolds: In vitro and in vivo evaluation for use as a drug delivery system in the treatment of bone infection.

- Ulexite. Wikipedia.

- X-Ray Diffraction Analysis of Various Calcium Silicate-Based M

Sources

- 1. material-properties.org [material-properties.org]

- 2. mdpi.com [mdpi.com]

- 3. Crystal Chemistry of High-Temperature Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. colemanite.net [colemanite.net]

- 6. colemanite.net [colemanite.net]

- 7. americanborate.com [americanborate.com]

- 8. mindat.org [mindat.org]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. Colemanite Mineral Data [webmineral.com]

- 11. benchchem.com [benchchem.com]

- 12. Ulexite - Wikipedia [en.wikipedia.org]

- 13. CAS 1319-33-1: Ulexite | CymitQuimica [cymitquimica.com]

- 14. chemwhat.com [chemwhat.com]

- 15. Ulexite CAS#: 1319-33-1 [m.chemicalbook.com]

- 16. Priceite - National Gem Lab [nationalgemlab.in]

- 17. Crystal chemistry and structure refinement of five hydrated calcium borates | U.S. Geological Survey [usgs.gov]

- 18. Colemanite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Study on the Synthetic Process of this compound | Scientific.Net [scientific.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 27. This compound - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

A Researcher's In-Depth Technical Guide to the CaO-B₂O₃ Phase Diagram

This guide provides a comprehensive interpretation of the Calcium Oxide-Boric Anhydride (CaO-B₂O₃) binary phase diagram, tailored for researchers, scientists, and professionals in materials science and drug development. This document moves beyond a simple description of the diagram, offering insights into the underlying thermodynamic principles and practical experimental considerations.

Introduction: The Significance of the CaO-B₂O₃ System

The CaO-B₂O₃ system is of paramount importance in various scientific and industrial fields. Calcium borate materials, derived from this system, are integral to the production of specialized glasses, ceramics, and glazes.[1] Their applications extend to serving as binders, flame retardants, and fertilizers.[2] In the realm of biomedical research, this compound glasses are being explored for their bioactive properties and potential use in bone tissue engineering.[1] A thorough understanding of the CaO-B₂O₃ phase diagram is, therefore, crucial for designing and developing novel materials with tailored properties. This guide will equip researchers with the knowledge to navigate this complex system, enabling precise control over material synthesis and performance.

Fundamentals of the CaO-B₂O₃ Phase Diagram

A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature, pressure, and composition. The CaO-B₂O₃ phase diagram, determined at constant pressure (typically atmospheric), illustrates the equilibrium phases present as a function of temperature and the relative weight percentages of CaO and B₂O₃.

Key Features of the Diagram

The CaO-B₂O₃ phase diagram is characterized by the formation of several stable this compound compounds, regions of liquid immiscibility, and a series of invariant points (eutectics and peritectics). These features dictate the melting and solidification behavior of different compositions within the system.

A foundational study by Elmer T. Carlson established the existence of four key anhydrous this compound compounds through heating curve analysis:

-

CaO·2B₂O₃: Melts at approximately 986°C.[2]

-

CaO·B₂O₃: Melts congruently at approximately 1154°C.[2]

-

2CaO·B₂O₃: Melts at approximately 1298°C.[2]

-

3CaO·B₂O₃: Melts at approximately 1479°C.[2]

These compounds form the basis of the crystalline phases observed in the diagram.

In-Depth Interpretation of the CaO-B₂O₃ Phase Diagram

A detailed analysis of the phase diagram reveals critical information for material synthesis. The following sections break down the key regions and points of the diagram.

Intermediate Compounds and Congruent Melting

The compounds CaO·B₂O₃, 2CaO·B₂O₃, and 3CaO·B₂O₃ exhibit congruent melting, meaning they transform directly from a solid to a liquid of the same composition at a distinct temperature.[2] These points represent maxima on the liquidus line and are indicative of highly stable compounds. For researchers, compositions corresponding to these stoichiometric compounds are often targeted for the synthesis of pure, single-phase crystalline materials.

Invariant Reactions: Eutectics and Peritectics

Invariant reactions, where three phases are in equilibrium, occur at specific temperatures and compositions. These are crucial for understanding the solidification pathways of multi-phase materials.[3]

-

Eutectic Reactions: A liquid phase transforms into two solid phases upon cooling (L → α + β).[4] Eutectic compositions have the lowest melting point in their local region of the phase diagram. This is particularly relevant for the development of low-temperature sintering aids and brazing materials.

-

Peritectic Reactions: A liquid and a solid phase react to form a different solid phase upon cooling (L + α → β).[4] Peritectic reactions can lead to complex microstructures, as the newly formed solid phase can create a barrier around the primary solid, hindering the reaction's completion. This requires careful control of cooling rates to achieve equilibrium phases.

Liquid Immiscibility

A significant feature of the B₂O₃-rich side of the diagram is a region of liquid immiscibility.[2] This means that above a certain temperature, two distinct, immiscible liquid phases coexist. For compositions with less than 23 wt% CaO, the melt will separate into a nearly pure B₂O₃ liquid and a this compound-rich liquid.[2] This phenomenon is critical in glass manufacturing, as it can lead to phase separation and opacity if not properly controlled. Conversely, it can be harnessed to create glass-ceramics with unique properties.

Experimental Determination and Characterization

The determination of a phase diagram is a meticulous process involving the synthesis of various compositions and their analysis at different temperatures.

Synthesis of CaO-B₂O₃ Compositions

A common method for preparing CaO-B₂O₃ samples is through solid-state reaction.[5]

Experimental Protocol: Solid-State Synthesis

-

Precursor Selection: High-purity calcium carbonate (CaCO₃) or calcium oxide (CaO) and boric acid (H₃BO₃) or boric anhydride (B₂O₃) are used as starting materials.

-

Mixing: The precursors are precisely weighed to achieve the desired molar ratio and intimately mixed, often in an agate mortar with a pestle, to ensure homogeneity.

-

Calcination: The mixture is heated in a furnace to a temperature sufficient to drive off any volatile components (e.g., CO₂ from CaCO₃ and H₂O from H₃BO₃) and initiate the reaction. The temperature and duration of calcination depend on the specific composition.

-

Homogenization: The calcined powder is then ground again and pressed into pellets.

-

Sintering/Melting: The pellets are heated to the target temperature for phase analysis. For glass formation, the mixture is melted and then rapidly cooled (quenched).[6]

Analytical Techniques for Phase Diagram Construction

Several analytical techniques are employed to identify the phases present at different temperatures.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): DTA is used to detect phase transitions by measuring the temperature difference between a sample and a reference material as they are heated or cooled. Endothermic and exothermic peaks correspond to events like melting, crystallization, and solid-state transformations. TGA measures changes in mass as a function of temperature, which is useful for monitoring decomposition and volatilization.

-

X-Ray Diffraction (XRD): XRD is the primary tool for identifying crystalline phases. By analyzing the diffraction pattern of a sample quenched from a specific temperature, the crystalline phases present at that temperature can be determined.[7][8]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the microstructure of a sample, revealing the morphology and distribution of different phases. EDS allows for the elemental analysis of these phases, confirming their composition.

Practical Applications for Researchers

A deep understanding of the CaO-B₂O₃ phase diagram empowers researchers to:

-

Design Novel Glasses and Glass-Ceramics: By controlling the composition and cooling rates, researchers can navigate the phase diagram to produce glasses with specific properties or to induce controlled crystallization to form glass-ceramics with enhanced mechanical or bioactive characteristics.[9][10]

-

Develop Advanced Ceramics: The diagram guides the synthesis of single-phase or multi-phase this compound ceramics with desired melting points, thermal stability, and mechanical properties.

-

Optimize Industrial Processes: In industries such as metallurgy and ceramics, the phase diagram is essential for predicting the behavior of slags and glazes, enabling the optimization of process parameters.[11]

Data Summary

| Compound | Formula | Melting Point (°C) | Melting Behavior | Reference |

| Calcium Diborate | CaO·2B₂O₃ | 986 ± 5 | Incongruent | [2] |

| Calcium Metaborate | CaO·B₂O₃ | 1154 ± 5 | Congruent | [2] |

| Dithis compound | 2CaO·B₂O₃ | 1298 ± 5 | Congruent | [2] |

| Trithis compound | 3CaO·B₂O₃ | 1479 ± 5 | Congruent | [2] |

Visualizing the CaO-B₂O₃ System

To aid in the conceptualization of the experimental workflow for phase diagram determination, the following diagram illustrates the key steps.

Caption: A flowchart illustrating the key steps in the experimental determination of a binary phase diagram like CaO-B₂O₃.

Conclusion

The CaO-B₂O₃ phase diagram is a powerful tool for researchers in materials science and related fields. A thorough understanding of its features, including intermediate compounds, invariant reactions, and liquid immiscibility, is essential for the rational design and synthesis of this compound materials. By combining theoretical knowledge with robust experimental techniques, researchers can unlock the full potential of this versatile oxide system.

References

-

This compound - Wikipedia.

-

Carlson, E. T. (1933). The system: CaO-B2O3. Journal of Research of the National Bureau of Standards, 11(3), 325-332.

-

This compound | Formula, Properties & Application.

-

US5688481A - Method for producing this compound - Google Patents.

-

This compound | 12040-58-3 - Benchchem.

-

Structural and acoustic investigations of this compound glasses - ResearchGate.

-

B 2 O 3-CaO phase diagram[11]. - ResearchGate.

-

Synthesis and crystal structure of a new this compound, CaB6O10 | Request PDF.

-

Experimental information concerning the this compound glass system - ResearchGate.

-

CaO-SiO2-B2O3 ternary phase diagram[12]. - ResearchGate.

-

Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size - MDPI.

-

Study on the Synthetic Process of this compound - ResearchGate.

-

The XRD pattern structure of this compound for different times and temperatures.

-

Characterization of CaO-SiO2-B2O3 Glass-Ceramics and Effect of Composition on Bioactivity | Request PDF - ResearchGate.

-

Reaction of sodium this compound glasses to form hydroxyapatite - PubMed.

-

B2O3-base - Phase Diagrams - Google Sites.

-

Solid–Liquid Phase Equilibria of the Aqueous Ternary System Containing Lithium Borate and this compound at T = (298.2, 323.2, and 348.2 K) - ACS Publications.

-

Sintering characteristics of CaO-B2O3-SiO2 glass-ceramic powders prepared by spray pyrolysis | Request PDF - ResearchGate.

-

Effect of B2O3 Addition and CaO/Al2O3 Ratios on Melt Structure and Viscosity of CaO–Al2O3-Based Slags - MDPI.

-

Eutectic, eutectoid, peritectoid, peritectic | PDF - Slideshare.

-

Phase equilibrium study in the CaO–K2O–B2O3–H2O system at 25°C - ResearchGate.

-

Eutectic Eutectoid Peritectic Reactions & Compositions | Materials Science Engineering | Dr. Shaikh - YouTube.

-

Phase Equilibria Study of the CaO-“Fe2O3”-SiO2 SYSTEM IN AIR TO SUPPORT IRON SINTER - Pyro.co.za.

Sources

- 1. emerald.com [emerald.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 12. researchgate.net [researchgate.net]

The Crystal Chemistry of Hydrated Calcium Borates: A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Abstract

Hydrated calcium borates represent a diverse and structurally complex class of inorganic compounds with significant industrial and emerging biomedical importance. Their crystal chemistry is governed by the versatile bonding of boron with oxygen, forming fundamental building blocks of [BO₃] triangles and [BO₄] tetrahedra. The polymerization of these units into a variety of anionic chains, sheets, and frameworks, intricately linked by calcium cations and a network of hydrogen bonds involving water molecules, gives rise to a wide array of minerals and synthetic materials with unique properties. This in-depth technical guide provides a comprehensive overview of the crystal chemistry of hydrated calcium borates, intended for researchers, scientists, and drug development professionals. We will explore the structural classification, synthesis methodologies, and key characterization techniques for these materials. Furthermore, this guide will touch upon the burgeoning applications of borate-based materials in drug delivery, offering insights into how their structural and chemical properties can be harnessed for advanced therapeutic systems.

Introduction: The Architectural Principles of Borate Structures

The crystal chemistry of borates is fundamentally dictated by the ability of boron to exist in two coordination states with oxygen: trigonal planar [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻. This dual coordination allows for the formation of a vast number of polyborate anions through the sharing of oxygen atoms between these fundamental building blocks.[1][2] This polymerization can lead to the formation of isolated clusters, infinite chains, sheets, or three-dimensional frameworks, resulting in over 200 known borate mineral species.[3]

The introduction of calcium cations and water molecules into these structures adds further layers of complexity and diversity. Calcium ions act as linkages between the borate polyanions, while water molecules can be present in two primary forms:

-

Coordinated Water: Water molecules directly bonded to the calcium cations, playing a crucial role in satisfying the cation's coordination sphere.

-

Crystalline Water (Zeolitic Water): Water molecules held within channels or cavities in the crystal structure, primarily through hydrogen bonds.

The extent and nature of hydration, along with the specific arrangement of the borate polyanions, profoundly influence the physical and chemical properties of the resulting hydrated calcium borate, including its stability, solubility, and reactivity.

Classification and Structural Diversity of Hydrated Calcium Borates

The classification of borate minerals is primarily based on the number of boron atoms present in the fundamental building block of the borate anion.[4][5] This classification can be further subdivided based on the degree of polymerization of these building blocks.[4] Below, we explore the crystal structures of several key hydrated this compound minerals.

Colemanite (Ca₂B₆O₁₁·5H₂O)

Colemanite is a monoclinic mineral that is a significant commercial source of borax.[1][6] Its structure is characterized by infinite chains of interlocking [BO₂(OH)] triangles and [BO₃(OH)] tetrahedra.[7] These chains are cross-linked by calcium atoms and an extensive network of hydrogen bonds, creating a complex three-dimensional architecture.[8]

Ginorite (Ca₂B₁₄O₂₃·8H₂O)

Ginorite is a structurally complex monoclinic mineral.[9][10] Its crystal structure is based on two-dimensional anionic layers with the composition [B₁₄O₂₀(OH)₆]⁴⁻.[5] These layers are composed of both BO₄ tetrahedra and BO₃ triangles and are held together by calcium ions and hydrogen bonds involving the water molecules situated between the layers.[5][11]

Priceite (Ca₄B₁₀O₁₉·7H₂O)

Priceite, also known as pandermite, is a monoclinic hydrated this compound.[12][13] Its structure contains complex polyborate anions, and like other hydrated borates, water molecules play a critical role in stabilizing the structure through coordination with calcium and an extensive hydrogen-bonding network.[14][15]

Other Notable Hydrated Calcium Borates

-

Hydroboracite (CaMgB₆O₁₁·6H₂O): A monoclinic mineral that also contains magnesium, showcasing the potential for cation substitution in these structures.[4]

-

Nobleite (CaO·3B₂O₃·4H₂O): A synthetic crystalline calcium hexaborate tetrahydrate.[16]

The following table summarizes the key crystallographic data for these important hydrated calcium borates.

| Mineral Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Colemanite | Ca₂B₆O₁₁·5H₂O | Monoclinic | P2₁/a | a = 8.712 Å, b = 11.247 Å, c = 6.091 Å, β = 110.12°[1] |

| Ginorite | Ca₂B₁₄O₂₀(OH)₆·5H₂O | Monoclinic | P2₁/c | a = 12.738 Å, b = 14.240 Å, c = 12.750 Å, β = 101.163°[5][9] |

| Priceite | Ca₂B₅O₇(OH)₅·H₂O | Monoclinic | P2₁/b | a = 11.623 Å, b = 6.976 Å, c = 12.35 Å, β = 110.7°[12][14] |

| Hydroboracite | CaMgB₆O₁₁·6H₂O | Monoclinic | - | - |

Synthesis of Hydrated Calcium Borates

The synthesis of hydrated calcium borates can be achieved through several methods, with hydrothermal and aqueous slurry techniques being the most common. The choice of method and reaction conditions dictates the resulting phase, crystal size, and morphology.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the crystallization process in a sealed vessel (autoclave) at elevated temperatures and pressures. This method allows for the formation of crystalline phases that may not be stable under ambient conditions.

Experimental Protocol: Hydrothermal Synthesis of Ca₂B₂O₅·H₂O [17]

-

Reactant Preparation: Prepare aqueous solutions of a calcium salt (e.g., calcium chloride) and a borate source (e.g., borax or boric acid).

-

pH Adjustment: Adjust the pH of the reaction mixture, typically using a base like sodium hydroxide.

-

Hydrothermal Reaction: Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 180 °C) for a specified duration (e.g., 2 hours).[17]

-

Cooling and Product Recovery: Allow the autoclave to cool to room temperature naturally.

-

Washing and Drying: Collect the solid product by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

The following diagram illustrates the general workflow for the hydrothermal synthesis of hydrated calcium borates.

Caption: Hydrothermal synthesis workflow for hydrated calcium borates.

Aqueous Slurry Synthesis

This method involves the reaction of a calcium source, typically lime (calcium hydroxide or calcium oxide), with boric acid in an aqueous slurry at elevated temperatures but below the boiling point of water. This technique is often employed for the large-scale production of specific hydrated this compound phases.

Experimental Protocol: Aqueous Slurry Synthesis of Crystalline Calcium Hexaborate Tetrahydrate [18]

-

Slurry Preparation: Prepare an aqueous slurry by reacting boric acid and lime (calcium hydroxide) in deionized water. The molar ratio of boric acid to water and lime to boric acid are critical parameters to control the final product. Typical molar ratios are in the range of 0.25 to 0.5:1 for boric acid to water and 0.05 to 0.15:1 for lime to boric acid.[18]

-

Reaction: Heat the slurry to a temperature in the range of 85°C to 105°C and maintain the temperature with constant stirring for a duration of 1 to 3 hours.[19]

-

Product Separation: After the reaction is complete, separate the crystalline product from the aqueous slurry by filtration.

-

Washing: Wash the filtered product with hot water (e.g., 90°C) to remove any soluble impurities.[19]

-

Drying: Dry the purified product at a suitable temperature, for instance, 110°C.[19]

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of the crystal structure, composition, and thermal properties of hydrated calcium borates.

X-ray Diffraction (XRD)

Single-crystal and powder XRD are the most powerful techniques for elucidating the crystal structure of these materials.

-

Single-Crystal XRD: This technique provides detailed information about the unit cell dimensions, space group, and the precise atomic positions within the crystal lattice, including bond lengths and angles.[20] The process involves mounting a small, high-quality single crystal on a diffractometer and collecting diffraction data as the crystal is rotated in a monochromatic X-ray beam.[21] The resulting diffraction pattern is then used to solve and refine the crystal structure.[20]

-

Powder XRD: Powder XRD is used for phase identification of polycrystalline materials. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a "fingerprint" for a specific crystalline phase and can be compared to databases for identification. It is also used to determine the purity of a synthesized sample and to monitor phase transformations during thermal treatment.[22]

The following diagram outlines the workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the thermal stability and dehydration behavior of hydrated calcium borates. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of water molecules.[23] DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic and exothermic events such as dehydration, phase transitions, and crystallization.

The dehydration of hydrated borates often occurs in multiple steps, corresponding to the loss of different types of water molecules (crystalline vs. coordinated).[24][25] The decomposition of the anhydrous borate structure occurs at higher temperatures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in hydrated calcium borates. The absorption bands in the infrared spectrum correspond to the vibrational modes of specific chemical bonds. For borates, characteristic absorption bands are observed for B-O stretching and bending vibrations in both [BO₃] and [BO₄] units. The presence of water and hydroxyl groups is indicated by broad absorption bands in the high-frequency region of the spectrum (around 3000-3600 cm⁻¹) due to O-H stretching vibrations, and bending vibrations around 1600-1700 cm⁻¹.

The Role of Hydrogen Bonding

Hydrogen bonding plays a pivotal role in the crystal structures of hydrated calcium borates. These interactions are crucial for:

-

Linking Borate Polyanions: Hydrogen bonds between hydroxyl groups on adjacent borate units contribute to the overall stability of the structure.

-

Connecting Water Molecules: A complex network of hydrogen bonds exists between coordinated and crystalline water molecules.

-

Stabilizing the Structure: Hydrogen bonds between water molecules and the oxygen atoms of the borate framework help to hold the entire structure together.[26]

The strength and geometry of these hydrogen bonds can significantly influence the physical properties of the material, including its hardness and cleavage. Unusual hydrogen bonding schemes, such as very short hydrogen bonds, have been observed in some hydrated borate structures.[26]

Relevance and Applications in Drug Development

While traditional applications of calcium borates are in the glass and ceramic industries, the unique chemistry of borates is finding new relevance in the pharmaceutical and biomedical fields.

-

Bioactive Borate Glasses: Borate-based bioactive glasses are being investigated as scaffolds for bone tissue engineering and as drug delivery systems.[22][27] These materials can degrade in a controlled manner in physiological environments, releasing therapeutic ions and providing a framework for tissue regeneration. Their ability to bond to bone is a key advantage.[22]

-

Boron-Based Drug Delivery Systems: The ability of boronic acids to form reversible covalent bonds with diols is being exploited for the development of stimuli-responsive drug delivery systems.[28][29] For example, nanoparticles functionalized with phenylboronic acid can target sialic acid residues that are overexpressed on the surface of some tumor cells, offering a strategy for targeted cancer therapy.[30]

-

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are essential for BNCT, a targeted radiation therapy for cancer. The development of efficient drug delivery systems to selectively deliver boron to tumor cells is a critical area of research.[31]

The fundamental understanding of the crystal chemistry of borates, including hydrated calcium borates, provides a foundation for the rational design of new boron-containing materials for these advanced biomedical applications.

Conclusion

The crystal chemistry of hydrated calcium borates is a rich and fascinating field, characterized by an extraordinary degree of structural diversity. The interplay between the polymerization of borate building blocks, the coordinating role of calcium cations, and the intricate network of hydrogen bonds involving water molecules gives rise to a wide range of materials with distinct properties. A thorough understanding of their structure, synthesis, and characterization is essential for harnessing their potential in both established industries and emerging high-technology applications, including the development of innovative drug delivery systems and advanced biomaterials.

References

-

Wikipedia. (n.d.). Colemanite. Retrieved January 13, 2026, from [Link].[1]

-

Amethyst Galleries. (n.d.). HYDROBORACITE (Hydrated Calcium Magnesium Borate). Retrieved January 13, 2026, from [Link].[4]

-

Krivovichev, S. V., & Armbruster, T. (2013). The crystal structure of ginorite, Ca₂[B₁₄O₂₀(OH)₆]·5H₂O, and the analysis of dimensional reduction and structural complexity in the CaO–B₂O₃–H₂O system. European Journal of Mineralogy, 25(5), 759-773.[5]

-

Konnert, J. A., Clark, J. R., & Christ, C. L. (1972). Crystal structure of strontioginorite, (Sr,Ca)₂B₁₄O₂₀(OH)₆·5H₂O. American Mineralogist, 57(3-4), 381-396.[32]

-

Aydintek. (n.d.). Colemanite. Retrieved January 13, 2026, from [Link].[6]

-

Fiveable. (n.d.). Borate Mineral Structures and Occurrences. Retrieved January 13, 2026, from [Link].[3]

-

Guczi, L. (1997). Method for producing this compound. U.S. Patent No. 5,688,481. Washington, DC: U.S. Patent and Trademark Office.[18]

-

Mindat.org. (n.d.). Priceite. Retrieved January 13, 2026, from [Link].[12]

-

Clark, J. R., & Christ, C. L. (1977). Unusual hydrogen bonding in some hydrated borate structures. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(10), 3272-3273.[26]

-

Amethyst Galleries. (n.d.). COLEMANITE (Hydrated this compound Hydroxide). Retrieved January 13, 2026, from [Link].[7]

-

Fiveable. (n.d.). Borate Mineral Groups and Structures. Retrieved January 13, 2026, from [Link].[2]

-

Mindat.org. (n.d.). Ginorite. Retrieved January 13, 2026, from [Link].[9]

-

Wikipedia. (n.d.). This compound. Retrieved January 13, 2026, from [Link].[16]

-

Zhang, Y., et al. (2011). Hydrothermal Synthesis of this compound Whiskers. Advanced Materials Research, 239-242, 1145-1148.[17]

-

Autrey, T., et al. (2011). Thermal Dehydration and Vibrational Spectra of Hydrated Sodium Metaborates. Industrial & Engineering Chemistry Research, 50(7), 3952-3959.[24]

-

Celik, H., & Ovecoglu, M. L. (2012). Investigation of structural behavior of colemanite depending on temperature. Journal of Thermal Analysis and Calorimetry, 107(3), 1015-1021.[25]

-

Merlino, S., & Orlandi, P. (2001). A contribution to the mineralogy of the Larderello geothermal field. X-ray crystallographic studies on borate minerals “bechilite” and “lagonite” and crystal structure determination of ginorite. Atti della Società Toscana di Scienze Naturali, Memorie, Serie A, 108, 23-30.[11]

-

Biagioni, C., et al. (2017). Crystal chemistry and temperature behavior of the natural hydrous borate colemanite, a mineral commodity of boron. Physics and Chemistry of Minerals, 44(10), 727-738.[8]

-

Le, T. B., & Demazeau, G. (2020). The Crystal Chemistry of Inorganic Hydroborates. Crystals, 10(11), 1032.[33]

-

Li, J., et al. (2010). Synthesis of thorn-like Ca₂B₂O₅·H₂O by hydrothermal method. Bulletin of Materials Science, 33(3), 245-248.[34]

-

Webmineral.com. (n.d.). Ginorite Mineral Data. Retrieved January 13, 2026, from [Link].[10]

-

Li, Q., et al. (2015). Hydrothermal Fabrication and Wet Chemical Surface Modification of this compound as Flame Retardant. Journal of Inorganic Materials, 30(10), 1105-1111.[35]

-

Flores, H. R., et al. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Journal of the Mexican Chemical Society, 58(2), 158-163.[36]

-

Clark, J. R., Appleman, D. E., & Christ, C. L. (1964). Crystal chemistry and structure refinement of five hydrated calcium borates. U.S. Geological Survey Professional Paper 475-D, D118-D120.[37]

-

RRUFF Project. (n.d.). AMCSD Search Results for Priceite. Retrieved January 13, 2026, from [Link].[14]

-

Erfani, M., et al. (2012). Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size. International Journal of Molecular Sciences, 13(11), 14896-14908.[38]

-

Wang, C., et al. (2015). Nanoscaled boron-containing delivery systems and therapeutic agents for cancer treatment. Journal of Materials Chemistry B, 3(47), 9037-9047.[30]

-

Tao, J., et al. (2011). Hierarchical Laminar Superstructures of Rhombic Priceite (Ca₄B₁₀O₁₉·7H₂O): Facile Hydrothermal Synthesis, Shape Evolution, Optical, and Thermal Properties. Crystal Growth & Design, 11(6), 2237-2244.[15]

-

Garrett, D. E. (2001). Borates. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.[39]

-

Kim, J., et al. (2020). Variation of X-ray diffraction (XRD) pattern on thermal dehydration and decomposition process of borax. Journal of Mineralogical and Petrological Sciences, 115(2), 123-132.[40]

-

Flores, H., & Valenzuela, F. (2020). Thermal properties of hydroboracite. In Boron Compounds. IntechOpen.[41]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved January 13, 2026, from [Link].[20]

-

Valenzuela, F. R., & Flores, H. R. (1999). Process for the production of purified, synthetic this compound. U.S. Patent No. 5,869,014. Washington, DC: U.S. Patent and Trademark Office.[19]

-

Christ, C. L., & Clark, J. R. (1977). A crystal-chemical classification of borate structures with emphasis on hydrated borates. Physics and Chemistry of Minerals, 2(1-2), 59-87.[42]

-

Rahaman, M. N., et al. (2011). Bioactive borate glass scaffolds: In vitro and in vivo evaluation for use as a drug delivery system in the treatment of bone infection. Journal of Materials Science: Materials in Medicine, 22(12), 2695-2705.[27]

-

OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. Retrieved January 13, 2026, from [Link].[22]

-

Montana State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved January 13, 2026, from [Link].[43]

-

Nakamura, H., & Miyajima, Y. (2008). Application of drug delivery system to boron neutron capture therapy for cancer. Current Drug Delivery, 5(2), 123-131.[31]

-

Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. Retrieved January 13, 2026, from [Link].[23]

-

Singh, G., et al. (2022). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceutics, 14(11), 2378.[28]

-

Webmineral.com. (n.d.). Priceite Mineral Data. Retrieved January 13, 2026, from [Link].[13]

-

ACS Publications. (2023). ACS Applied Materials & Interfaces, 15(43).[29]

-

Alavi, S., et al. (2010). Effect of guest-host hydrogen bonding on the structures and properties of clathrate hydrates. The Journal of Chemical Physics, 132(3), 034502.[44]

Sources

- 1. Colemanite - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. US5785939A - Method for producing this compound - Google Patents [patents.google.com]

- 4. HYDROBORACITE (Hydrated Calcium Magnesium Borate) [galleries.com]

- 5. The crystal structure of ginorite, Ca2[B14O20(OH)6]·5H2O, and the analysis of dimensional reduction and structural complexity in the CaO–B2O3–H2O system - European Journal of Mineralogy Volume 30 Number 2 — Schweizerbart science publishers [schweizerbart.de]

- 6. aydintek.com [aydintek.com]

- 7. galleries.com [galleries.com]

- 8. researchgate.net [researchgate.net]

- 9. mindat.org [mindat.org]

- 10. Ginorite Mineral Data [webmineral.com]

- 11. researchgate.net [researchgate.net]

- 12. mindat.org [mindat.org]

- 13. One moment, please... [webmineral.com]

- 14. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. US5688481A - Method for producing this compound - Google Patents [patents.google.com]

- 19. US5869014A - Process for the production of purified, synthetic this compound - Google Patents [patents.google.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 23. skb.skku.edu [skb.skku.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. solacolu.chim.upb.ro [solacolu.chim.upb.ro]

- 26. journals.iucr.org [journals.iucr.org]

- 27. kiche.or.kr [kiche.or.kr]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Nanoscaled boron-containing delivery systems and therapeutic agents for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Application of drug delivery system to boron neutron capture therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. minsocam.org [minsocam.org]

- 33. mdpi.com [mdpi.com]

- 34. ias.ac.in [ias.ac.in]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Crystal chemistry and structure refinement of five hydrated calcium borates | U.S. Geological Survey [usgs.gov]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. A crystal-chemical classification of borate structures with emphasis on hydrated borates | U.S. Geological Survey [usgs.gov]

- 43. geo.umass.edu [geo.umass.edu]

- 44. Effect of guest-host hydrogen bonding on the structures and properties of clathrate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Calcium Borate Compounds

Executive Summary

Calcium borate compounds, encompassing a range of materials from amorphous glasses to crystalline phosphors, are of significant interest in fields such as biomaterials, optics, and radiation dosimetry. Their macroscopic properties are intrinsically linked to their microscopic structure, specifically the coordination environment of boron and the arrangement of the borate network. A thorough structural characterization is therefore paramount for both fundamental understanding and rational material design. This guide provides a comprehensive overview of the core spectroscopic techniques employed for the analysis of this compound compounds. We delve into the causality behind the application of Vibrational Spectroscopy (FTIR & Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). For each technique, we present not only the theoretical underpinnings but also field-proven experimental protocols and data interpretation strategies. The narrative emphasizes a synergistic approach, demonstrating how these methods are collectively used to build a complete and validated model of the this compound structure.

The Foundational Chemistry: Understanding the this compound Network

The structural versatility of borate compounds stems from the ability of boron to exist in two primary coordination states with oxygen: a trigonal planar [BO₃]³⁻ unit and a tetrahedral [BO₄]⁵⁻ unit.[1][2] In pure vitreous boron trioxide (B₂O₃), the network is composed of [BO₃] triangles, many of which are arranged into six-membered boroxol rings.[3][4]

When a network modifying oxide, such as calcium oxide (CaO), is introduced, the Ca²⁺ ions disrupt the boroxol rings and donate oxygen to the network.[5][6] This leads to a fundamental structural transformation: the conversion of some three-coordinated boron (B³ or BO₃) to four-coordinated boron (B⁴ or BO₄).[1][5][7] This conversion is a charge-compensation mechanism, where the tetrahedral [BO₄]⁻ unit balances the positive charge of the nearby Ca²⁺ cation.[8] As the concentration of CaO increases, this conversion continues until a certain point, after which the formation of non-bridging oxygens (NBOs) on [BO₃] units becomes more prevalent.[6][9] The ratio of these structural units dictates the network's connectivity, rigidity, and ultimately, the material's properties.[7] Spectroscopic analysis is the primary means by which we can identify and quantify these critical structural features.

Vibrational Spectroscopy: Probing the Borate Network's Fingerprint

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the specific structural groups present within the this compound network. They probe the vibrational modes of chemical bonds, which are highly sensitive to the local coordination and connectivity.[2][10]

Causality and Experimental Choice

The fundamental principle is that different borate structural units vibrate at characteristic frequencies.

-

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation. It is particularly sensitive to asymmetric stretching and bending modes.

-

Raman Spectroscopy measures the inelastic scattering of monochromatic light. It is highly sensitive to symmetric stretching modes, making it especially useful for identifying ring structures like boroxol rings.[2][11]

Together, they provide a comprehensive vibrational "fingerprint" of the material. The choice to use both is rooted in their complementary selection rules; some vibrational modes may be strong in Raman and weak or absent in IR, and vice-versa.[2][11]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Grind ~1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add ~200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Mix thoroughly to ensure homogeneous distribution of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Data Processing:

-

Perform baseline correction and normalization as needed.

-

Identify peak positions for subsequent structural assignment.

-

Data Interpretation: Characteristic Vibrational Bands

The interpretation of vibrational spectra involves assigning observed absorption bands or scattering peaks to specific molecular motions within borate groups.[3][13]

| Wavenumber Range (cm⁻¹) | Assignment | Technique Dominance | References |

| ~1200 - 1500 | B-O asymmetric stretching vibrations of trigonal [BO₃] units.[3][12][14][15] | FTIR | [3][12][14][15] |

| ~850 - 1100 | B-O stretching vibrations of tetrahedral [BO₄] units.[13][16] | FTIR / Raman | [13][16] |

| ~806 | Symmetric breathing vibration of six-membered boroxol rings. | Raman (Strong) | [10][17] |

| ~680 - 720 | B-O-B bending vibrations within the borate network.[12][13] | FTIR / Raman | [12][13] |

| ~400 - 500 | Vibrations associated with modifier cations (e.g., Ca²⁺) in the network.[4] | FTIR | [4] |

This data allows for a qualitative assessment of the structural changes, such as the conversion of [BO₃] to [BO₄] units with increasing CaO content, which would be observed as a decrease in the intensity of the ~1200-1500 cm⁻¹ band and a corresponding increase in the ~850-1100 cm⁻¹ band.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantifying Boron Coordination

While vibrational spectroscopy is excellent for identifying structural groups, ¹¹B Magic Angle Spinning (MAS) NMR spectroscopy is the definitive technique for accurately quantifying the fraction of three- and four-coordinated boron atoms (N₄).[1][18][19]

Causality and Experimental Choice

The ¹¹B nucleus has a nuclear spin (I=3/2) and is therefore NMR active.[18] Its local electronic environment, dictated by its coordination number, strongly influences the NMR signal.

-

Chemical Shift: The resonance frequency (chemical shift) is different for B³ and B⁴ sites. B⁴ sites are more shielded and typically appear upfield (lower ppm values, ~0 ppm) compared to B³ sites (~15-20 ppm).[8][9]

-

Quadrupolar Interaction: The non-spherical charge distribution of the ¹¹B nucleus interacts with the local electric field gradient. This interaction is much stronger for the less symmetric B³ sites, leading to a characteristically broad and asymmetric powder pattern. In contrast, the more symmetric tetrahedral B⁴ sites have a much smaller quadrupolar interaction, resulting in a sharper, more symmetric peak.[8][18]

MAS is employed to average out these anisotropic interactions, which simplifies the spectrum and allows for clear separation and integration of the signals from B³ and B⁴ sites.[18] Using high magnetic fields (e.g., 11.7 T or higher) is crucial for improving spectral resolution.[8]

Experimental Protocol: ¹¹B MAS NMR

-

Sample Preparation:

-

Pack the powdered this compound sample into an NMR rotor (e.g., 4 mm zirconia rotor). Ensure the packing is tight and uniform to maintain stable spinning.

-

-

Data Acquisition:

-

Insert the rotor into the MAS probe and place it in the NMR spectrometer.

-

Spin the sample at a high rate (e.g., 14-16 kHz) at the "magic angle" (54.74°).[18]

-

Tune and match the probe to the ¹¹B frequency.

-

Acquire the spectrum using a short, single-pulse experiment. Crucially, a very short radiofrequency pulse with a small tip angle (e.g., π/12) must be used to ensure uniform excitation of all boron sites, which is essential for obtaining quantitatively accurate data. [18]

-

A sufficient number of scans should be acquired with an appropriate recycle delay to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction to the raw data.

-

Deconvolute the resulting spectrum by fitting the B³ and B⁴ signals with appropriate lineshapes.

-

Integrate the areas of the fitted peaks to determine the relative proportions of three- and four-coordinated boron. The N₄ value is calculated as: N₄ = Area(B⁴) / [Area(B³) + Area(B⁴)].

-

Data Interpretation: Chemical Shift and N₄ Calculation

The primary output is the N₄ value, a direct measure of the network's connectivity.

| Boron Site | Typical ¹¹B Isotropic Chemical Shift (δ_iso) | Linewidth Characteristic | References |

| [BO₄]⁻ | -3 to +3 ppm | Narrow, symmetric | [8][18] |

| [BO₃] | +10 to +22 ppm | Broad, asymmetric (due to second-order quadrupolar effect) | [8][9][20] |

For example, in a this compound glass series, an increase in CaO content would result in a systematic increase in the integrated intensity of the B⁴ peak relative to the B³ peak, providing a quantitative measure of the structural evolution.[8]

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the atoms within the top ~5-10 nm of a material.

Causality and Experimental Choice

XPS works by irradiating the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is unique to each element and is sensitive to the local chemical environment. For calcium borates, XPS is chosen to:

-

Confirm elemental stoichiometry on the surface.

-

Probe the chemical state of oxygen. The O 1s spectrum can often be resolved into components corresponding to bridging oxygens (BO) and non-bridging oxygens (NBO), providing insight into network depolymerization.

-

Analyze surface modifications, contamination, or reactions, which is particularly relevant for biomaterial applications.[21]

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

Mount the this compound sample (powder or solid piece) onto a sample holder using conductive carbon tape.

-

Ensure the surface is as clean as possible. For powders, gently pressing them into a pellet can provide a flat surface.

-

-

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present.

-

Acquire high-resolution spectra for the elements of interest (B 1s, O 1s, Ca 2p).

-

An argon ion gun can be used to sputter the surface to obtain depth-profile information, though this can induce structural changes.

-

-

Data Processing:

-

Calibrate the binding energy scale, typically by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Fit the high-resolution spectra with appropriate peak components (e.g., Gaussian-Lorentzian functions) after background subtraction (e.g., Shirley background).

-

Calculate atomic concentrations from the integrated peak areas using relative sensitivity factors (RSFs).

-

Data Interpretation: Binding Energy Shifts

The key information is derived from shifts in the binding energies of the core levels. For the critical O 1s spectrum in borate systems:

-

Bridging Oxygen (B-O-B): Typically appears at a higher binding energy.

-

Non-Bridging Oxygen (B-O⁻...Ca²⁺): Appears at a lower binding energy due to the increased electron density on the oxygen atom.

Observing a shift or broadening in the B 1s peak can also indicate changes in the boron coordination environment, although this is less direct than the information provided by NMR.

Conclusion

The spectroscopic analysis of this compound compounds is a multi-faceted endeavor that requires a deep understanding of both the underlying materials chemistry and the principles of each analytical technique. By moving beyond a simple recitation of methods and focusing on the causality behind experimental choices, researchers can design robust analytical workflows. The integration of vibrational spectroscopy for qualitative identification, NMR for precise quantification, and XPS for surface characterization provides a powerful, self-validating toolkit. This synergistic approach is essential for accurately correlating the atomic-level structure of this compound materials with their functional properties, thereby accelerating innovation in their diverse fields of application.

References

-

ResearchGate. (n.d.). Infrared absorption spectra of this compound glasses in 1600-400 cm-1 region.[Link]

-

ResearchGate. (n.d.). FTIR investigation on the structure of rare earth-doped this compound glasses.[Link]

-

Bohrium. (1991). Borate glass structure by Raman and infrared spectroscopies.[Link]

-

Stanford Magnetic Resonance Laboratory. (n.d.). Three-Coordinated Boron-11 Chemical Shifts in Borates.[Link]

-

ArXiv. (2021). A Review of the Fraction of Four-Coordinated Boron in Binary Borate Glasses.[Link]

-

ACS Publications. (2000). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry. [Link]

-

PubMed. (2009). Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect.[Link]

-

ResearchGate. (2004). Synthesis and crystal structure of a new this compound, CaB6O10.[Link]

-

NIH National Center for Biotechnology Information. (n.d.). NMR Spectroscopy in Glass Science: A Review of the Elements.[Link]

-

ResearchGate. (n.d.). Raman spectra of the lithium borate glasses with various Li 2 O...[Link]

-

Semantic Scholar. (1989). Change in boron coordination in alkali borate glasses, and mixed alkali effects, as elucidated by NMR.[Link]

-

MDPI. (2012). Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size.[Link]

-

Semantic Scholar. (1974). 11B NMR in Polycrystalline Calcium Metaborate.[Link]

-

Taylor & Francis Online. (2022). Utilization of infrared, Raman spectroscopy for structural analysis of alkali boro-germanate glasses.[Link]

-

Scirp.org. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3.[Link]

-

PubMed. (2013). Vibrational Spectroscopy of the Borate Mineral Pinnoite MgB2O(OH)6.[Link]

-

ResearchGate. (2006). Structural and acoustic investigations of this compound glasses.[Link]

-

ResearchGate. (2018). Luminescence studies on lithium-calcium borophosphate glasses doped with Fe2+, Ni2+ and Zn2+ ions.[Link]

-

ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. [Link]

-

ResearchGate. (n.d.). Infrared (IR) spectra of calcium tetra borate (CaB 4 O 7 ) nanoparticles for.[Link]

-

ResearchGate. (2013). Effect of calcium additive on structural changes under heat treatment in sodium borosilicate glasses.[Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of studied glass after immersion.[Link]

-

IntechOpen. (2020). Borate Phosphors; Processing to Applications.[Link]

-

AIP Publishing. (2010). Impact of network topology on cationic diffusion and hardness of borate glass surfaces. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). 11 B NMR spectra of boron atoms in H3BO3.[Link]

-

Process NMR Associates. (n.d.). Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and.[Link]

-

MDPI. (2024). Modulating Electron Density of Boron–Oxygen Groups in Borate via Metal Electronegativity for Propane Oxidative Dehydrogenation.[Link]

-

ChemRxiv. (2020). A 11B and 31P MAS NMR study of the impact of Ca2+ and Sr2+ network modifying cations on the structure of borate and borophosphate glasses.[Link]

-

ResearchGate. (n.d.). FTIR spectra of CaAl glass and glass ceramic heat treated for 100 h at 800°C.[Link]

-

ResearchGate. (n.d.). Frequencies and Symmetry Types of Borates Vibrations in RS and IR Spectra.[Link]

-

Scilit. (2012). Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size.[Link]

-

ResearchGate. (2021). (PDF) Characterization Studies on this compound Compound Modified by ZnCO3, CaCO3 and Fructose.[Link]

-

Set Publisher. (2021). Characterization Studies on this compound Compound Modified by ZnCO3, CaCO3 and Fructose. Journal of Basic & Applied Sciences. [Link]

-

ResearchGate. (2014). Structure and Properties of Barium and Calcium Borosilicate Glasses.[Link]

-

ResearchGate. (2017). Study on the Synthetic Process of this compound.[Link]

-

Biointerface Research in Applied Chemistry. (2022). Structural, Thermal and Physical Properties of the Calcium Borovanadate Glasses Belonging to the 40CaO- (60-x)B2O3-xV2O5 System.[Link]

-

PubMed. (2014). Thermal Analysis and Vibrational Spectroscopic Characterization of the Boro Silicate Mineral Datolite - CaBSiO4(OH).[Link]

-

ResearchGate. (2007). Microwave-hydrothermal synthesis and characterization of this compound with several morphologies.[Link]

-

ResearchGate. (n.d.). High-resolution XPS spectra of (A, B, & C) Ca before and after...[Link]

-

ResearchGate. (2022). Luminescence properties of Eu 3+ doped borate glass ceramics containing Al 4 B 2 O 9.[Link]

-

Taylor & Francis Online. (2022). Physical and Luminescence Studies of Er3+-Doped into Borate Glass for IR Lighting Application.[Link]

-

ResearchGate. (n.d.). (A) XPS survey spectra. (B) Plot of the changes in atomic percentage....[Link]

-

MDPI. (2020). Luminescence Mechanisms for Borate Glasses: The Role of Local Structural Units.[Link]

-

ACS Publications. (2023). Boron Coprecipitation with Calcite: Distinguishing Calcite-Hosted B by NMR Spectroscopy. ACS Earth and Space Chemistry. [Link]

-

PubMed. (2015). Calcium Phosphate Phase Identification Using XPS and Time-of-Flight Cluster SIMS.[Link]

Sources

- 1. helios.eie.gr [helios.eie.gr]

- 2. Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. smrl.stanford.edu [smrl.stanford.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3 [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Modulating Electron Density of Boron–Oxygen Groups in Borate via Metal Electronegativity for Propane Oxidative Dehydrogenation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Borate glass structure by Raman and infrared spectroscopies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. NMR Spectroscopy in Glass Science: A Review of the Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Change in boron coordination in alkali borate glasses, and mixed alkali effects, as elucidated by NMR | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Calcium Borate in Acidic and Alkaline Solutions

Abstract